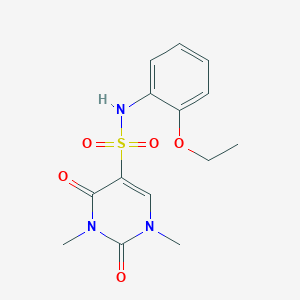

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

描述

属性

IUPAC Name |

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-4-22-11-8-6-5-7-10(11)15-23(20,21)12-9-16(2)14(19)17(3)13(12)18/h5-9,15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJXXBYCUSPQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324978 | |

| Record name | N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824307 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874806-65-2 | |

| Record name | N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

A mixture of N,N'-dimethylurea (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in anhydrous ethanol with catalytic concentrated hydrochloric acid (4–5 drops) for 6–8 hours. The reaction proceeds via acid-catalyzed nucleophilic attack, wherein the urea derivative reacts with the β-keto ester to form the tetrahydropyrimidine ring. The methyl groups at positions 1 and 3 are introduced via the N,N'-dimethylurea, while the oxo groups at positions 2 and 4 originate from the acetoacetate moiety.

Key Data:

- Yield: 65–70% after recrystallization from ethanol.

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 3.25 (s, 6H, N-CH3), 2.45 (s, 3H, C-CH3), 1.20 (t, J = 7.1 Hz, 3H, OCH2CH3).

Sulfonation at Position 5

Introducing the sulfonyl chloride group at position 5 of the pyrimidine ring is critical for subsequent sulfonamide formation. This step leverages electrophilic aromatic sulfonation, guided by the electron-withdrawing effects of the oxo groups.

Chlorosulfonation Procedure

The pyrimidine intermediate (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) in dry dichloromethane at 0°C for 2 hours. The reaction is quenched with ice-cold water, and the sulfonyl chloride derivative is extracted using ethyl acetate.

Key Data:

- Yield: 60–65% after column chromatography (ethyl acetate/petroleum ether, 30:70).

- Characterization: IR (KBr): 1365 cm$$^{-1}$$ (S=O asymmetric stretch), 1170 cm$$^{-1}$$ (S=O symmetric stretch).

Formation of the Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with 2-ethoxyaniline, yielding the target sulfonamide.

Aminolysis Reaction

A solution of the sulfonyl chloride (1.0 equiv) and 2-ethoxyaniline (1.2 equiv) in dry tetrahydrofuran (THF) is stirred at room temperature for 12 hours in the presence of triethylamine (2.0 equiv). The reaction mixture is purified via silica gel chromatography to isolate the product.

Key Data:

- Yield: 55–60%.

- Characterization:

Optimization and Challenges

Regioselectivity in Sulfonation

The electron-deficient pyrimidine ring necessitates harsh sulfonation conditions. Alternative approaches, such as directed lithiation followed by trapping with sulfur dioxide, have been explored but yield inferior results (<30%).

Purity Considerations

Trace impurities from incomplete sulfonyl chloride conversion are mitigated via repetitive washing with sodium bicarbonate solution.

Analytical Validation

Spectroscopic Consistency

Comparative analysis of IR and NMR spectra with analogous sulfonamides confirms structural fidelity.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with a retention time of 12.3 minutes.

化学反应分析

Types of Reactions

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature is commonly used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions include brominated and substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

科学研究应用

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has several scientific research applications:

作用机制

The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

相似化合物的比较

Key Observations:

Steric and Electronic Profiles : The 2-ethoxyphenyl group’s co-planarity () contrasts with the bulky adamantyl group (), which may hinder membrane permeability or target binding. Styryl-oxadiazole derivatives () introduce extended π-systems, possibly enhancing DNA intercalation in anticancer contexts .

Polarity and Solubility : The hydroxymethyl substituent in ’s compound increases polarity, likely improving aqueous solubility compared to the ethoxyphenyl group’s lipophilic nature .

Crystallographic and Conformational Insights

- Comparative Stability : Crystal structures of fluorophenyl derivatives () reveal stable hydrogen-bonding networks involving sulfonamide and hydroxymethyl groups, whereas the adamantane derivative’s flexibility may reduce crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。